molecular formula C5H8O5 B077618 (2R)-2-hydroxypentanedioic acid CAS No. 13095-47-1

(2R)-2-hydroxypentanedioic acid

Cat. No. B077618
CAS RN: 13095-47-1
M. Wt: 148.11 g/mol
InChI Key: HWXBTNAVRSUOJR-GSVOUGTGSA-N
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Description

D-α-Hydroxyglutaric Acid: is an organic compound that belongs to the class of alpha hydroxy acids It is a derivative of glutaric acid and is characterized by the presence of a hydroxyl group attached to the alpha carbon

Scientific Research Applications

Chemistry: D-α-Hydroxyglutaric Acid is used as a reagent in organic synthesis, particularly in the preparation of chiral compounds. Its unique structure allows for the formation of stereochemically pure products .

Biology: In biological research, D-α-Hydroxyglutaric Acid is studied for its role in metabolic pathways. It is known to accumulate in certain metabolic disorders, such as D-2-hydroxyglutaric aciduria, and is used as a biomarker for these conditions .

Medicine: D-α-Hydroxyglutaric Acid has been implicated in cancer research, particularly in the study of gliomas and acute myeloid leukemia. Mutations in isocitrate dehydrogenase that lead to the production of D-α-Hydroxyglutaric Acid are associated with these cancers .

Industry: In industrial applications, D-α-Hydroxyglutaric Acid is used in the production of biodegradable polymers and as a precursor for the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-α-Hydroxyglutaric Acid can be synthesized from 2-ketoglutarate through the action of hydroxyacid-oxoacid transhydrogenase. This enzyme catalyzes the reduction of 2-ketoglutarate to D-α-Hydroxyglutaric Acid . Another method involves the use of isocitrate dehydrogenase mutations, which convert alpha-ketoglutarate to D-α-Hydroxyglutaric Acid .

Industrial Production Methods: In industrial settings, D-α-Hydroxyglutaric Acid is produced through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as hydroxyacid-oxoacid transhydrogenase, to facilitate the conversion of 2-ketoglutarate to D-α-Hydroxyglutaric Acid .

Chemical Reactions Analysis

Types of Reactions: D-α-Hydroxyglutaric Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Alpha-ketoglutarate

    Reduction: Glutaric acid

    Substitution: Various substituted glutaric acid derivatives

Comparison with Similar Compounds

properties

IUPAC Name

(2R)-2-hydroxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXBTNAVRSUOJR-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897218
Record name D-2-Hydroxyglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-2-Hydroxyglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

13095-47-1
Record name D-2-Hydroxyglutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13095-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyglutaric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-2-Hydroxyglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYGLUTARIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9UK2G8Y79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-2-Hydroxyglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 300 °C
Record name D-2-Hydroxyglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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